Benzenecarboximidamide, N,N-diethyl-
Description
The compound benzenecarboximidamide, N,N-diethyl- (CAS: 90473-97-5) is a substituted aromatic amidine featuring two ethyl groups attached to the nitrogen atoms of the carboximidamide moiety. Its full IUPAC name is benzenecarboximidamide, N'-[(diethylamino)thioxomethyl]-N,N-diethyl-, indicating an additional thioxomethyl-diethylamino substituent on the benzene ring (Fig. 1).
Key properties derived from computational data include:
- Hydrogen bond donors/acceptors: Not explicitly reported for this compound, but analogous amidines typically exhibit 1–2 donors and 2–4 acceptors.
- Rotatable bonds: The thioxomethyl and diethyl groups likely increase molecular flexibility compared to simpler derivatives.
Properties
CAS No. |
50458-37-2 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N,N-diethylbenzenecarboximidamide |
InChI |
InChI=1S/C11H16N2/c1-3-13(4-2)11(12)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
BHFLGKKPKQIPAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenecarboximidamide, N,N-diethyl- can be synthesized through the condensation of benzoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of benzenecarboximidamide, N,N-diethyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the diethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzonitrile or benzamide.
Reduction: Formation of diethylamine and benzylamine.
Substitution: Formation of substituted benzenecarboximidamides.
Scientific Research Applications
Benzenecarboximidamide, N,N-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of benzenecarboximidamide, N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The compound may also interact with cellular pathways, leading to changes in gene expression or protein function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N,N-diethylbenzenecarboximidamide with structurally related amidines:
Key Comparative Insights
- Lipophilicity : The N,N-diethyl substitution in the target compound significantly increases hydrophobicity compared to polar derivatives like the nitro-hydroxy analog (CAS 1613-86-1). This property may enhance membrane permeability but reduce aqueous solubility .
- Regulatory Status : Unlike the nitro-hydroxy derivative (regulated under SNURs), the target compound lacks reported regulatory restrictions, suggesting differing hazard profiles .
- Biological Interactions : Piperazinyl and sulfonyl groups in analogs (e.g., CAS 125575-10-2, 73438-63-8) are associated with receptor-binding applications, while the thioxomethyl group in the target compound may favor enzyme inhibition or redox activity .
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